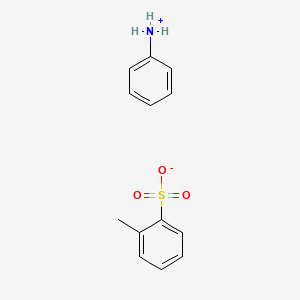

Anilinium toluenesulphonate

Descripción

Propiedades

Número CAS |

71965-02-1 |

|---|---|

Fórmula molecular |

C13H15NO3S |

Peso molecular |

265.33 g/mol |

Nombre IUPAC |

2-methylbenzenesulfonate;phenylazanium |

InChI |

InChI=1S/C7H8O3S.C6H7N/c1-6-4-2-3-5-7(6)11(8,9)10;7-6-4-2-1-3-5-6/h2-5H,1H3,(H,8,9,10);1-5H,7H2 |

Clave InChI |

CUMPYBMVGICTRY-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=CC=C1S(=O)(=O)[O-].C1=CC=C(C=C1)[NH3+] |

Origen del producto |

United States |

Synthetic Methodologies and Preparation Protocols for Anilinium Toluenesulphonate and Its Analogues

Direct Acid-Base Reaction Pathways for Anilinium Toluenesulphonate Formation

The primary route for the synthesis of anilinium toluenesulphonate is a direct acid-base reaction between aniline (B41778), a weak base, and p-toluenesulphonic acid, a strong organic acid. This reaction involves the transfer of a proton from the sulfonic acid group to the amino group of aniline, resulting in the formation of the anilinium cation and the toluenesulphonate anion, which then associate to form the salt.

Stoichiometric Considerations of Aniline and Toluenesulphonic Acid Reactants

The stoichiometry of the reactants is a critical parameter in the synthesis of anilinium toluenesulphonate, directly influencing the yield and purity of the final product. The reaction proceeds via a simple 1:1 molar ratio, where one mole of aniline reacts with one mole of p-toluenesulphonic acid.

In the synthesis of a related compound, 4-methylanilinium p-toluenesulphonate, a slight excess of the acid (a stoichiometric ratio of 1.1:1 of p-toluenesulphonic acid to 4-methylaniline) was employed to ensure complete protonation of the aniline derivative. researchgate.net This approach can also be applied to the synthesis of anilinium toluenesulphonate to drive the reaction to completion and maximize the yield of the desired salt.

The use of a precise stoichiometric ratio is crucial to avoid the presence of unreacted starting materials in the final product, which would necessitate further purification steps. An excess of either reactant would remain as an impurity.

| Reactant 1 | Reactant 2 | Stoichiometric Ratio (Reactant 1:Reactant 2) | Rationale |

|---|---|---|---|

| Aniline | p-Toluenesulphonic Acid | 1:1 | Standard acid-base neutralization. |

| Aniline | p-Toluenesulphonic Acid | 1:1.1 | Ensures complete protonation of the aniline. |

Solvent Selection and Optimization for Reaction Media

The choice of solvent is a key factor in the synthesis of anilinium toluenesulphonate, as it must facilitate the reaction between the acid and base and allow for the subsequent crystallization of the product. An ideal solvent should dissolve the reactants to a sufficient extent to allow the reaction to proceed but should have a lower solubility for the product, thereby promoting its precipitation or crystallization.

Ethanol (B145695) has been successfully used as a solvent for the synthesis of an analogue, 4-methylanilinium p-toluenesulphonate. researchgate.netepa.gov For the synthesis of 3-carboxyl anilinium p-toluene sulfonate, a slow solvent evaporation technique was employed, suggesting that the choice of solvent is also critical for the subsequent crystal growth. nih.gov

The optimization of the reaction medium may involve the use of a single solvent or a binary solvent mixture. For instance, a solvent in which the reactants are highly soluble can be used for the reaction, followed by the addition of an anti-solvent in which the product is insoluble to induce precipitation. The polarity of the solvent plays a significant role, and a systematic screening of solvents with varying polarities can be performed to identify the optimal medium for both reaction and crystallization.

| Solvent | Rationale for Use | Potential Outcome |

|---|---|---|

| Ethanol | Good solubility for reactants, moderate for product. | Facilitates reaction and subsequent crystallization by slow evaporation. researchgate.netepa.gov |

| Water-Ethanol Mixture | Varying polarity can fine-tune solubility. | May enhance crystal quality by controlling solubility. |

| Methanol (B129727) | Similar properties to ethanol. | Alternative protic solvent for synthesis and crystallization. |

| Acetone | Aprotic solvent with different solubility characteristics. | Could be used in an anti-solvent approach. |

Temperature and Pressure Control in Anilinium Toluenesulphonate Synthesis

Temperature is a significant factor in the synthesis of anilinium toluenesulphonate. The reaction between aniline and p-toluenesulphonic acid is an exothermic process, and controlling the temperature is important to manage the reaction rate and prevent the formation of side products. Some related sulfonylation reactions of aniline have been shown to be strongly exothermic and can proceed at room temperature. semanticscholar.orgresearchgate.net However, for obtaining high-quality single crystals, conducting the reaction and subsequent crystallization at a constant, controlled temperature is often beneficial.

While many organic salt formations are carried out at atmospheric pressure, the application of elevated pressure is generally not required for a simple acid-base reaction like the formation of anilinium toluenesulphonate. Studies on the chemical stability of aniline under high pressure have been conducted in the context of polymerization, but for the synthesis of the simple salt, ambient pressure is typically sufficient. wikipedia.org The focus of control is more on temperature to manage the reaction's exothermicity and to influence the kinetics of crystallization.

Impurity Control and Product Purity Enhancement

Ensuring the purity of anilinium toluenesulphonate is critical for its subsequent applications. The primary potential impurities are unreacted aniline and p-toluenesulphonic acid, which can be minimized by careful control of the stoichiometry. researchgate.net Other potential impurities could arise from side reactions, although these are less common in a straightforward acid-base reaction.

The primary method for enhancing the purity of the product is recrystallization. nih.gov This technique relies on the difference in solubility of the desired compound and the impurities in a given solvent at different temperatures. The crude anilinium toluenesulphonate can be dissolved in a minimal amount of a hot solvent, and upon slow cooling, the purified product will crystallize out, leaving the more soluble impurities in the mother liquor. The choice of solvent for recrystallization is crucial and should be one in which the anilinium toluenesulphonate has high solubility at elevated temperatures and low solubility at room temperature or below.

Another technique to enhance purity is washing the isolated crystals with a small amount of a cold solvent in which the product is sparingly soluble but the impurities are more soluble.

Crystallization Techniques for Anilinium Toluenesulphonate Growth

The growth of high-quality single crystals of anilinium toluenesulphonate is essential for detailed structural analysis and for applications in areas such as nonlinear optics. Various crystallization techniques can be employed, with the goal of promoting slow and ordered growth.

Slow Solvent Evaporation Methodologies

The slow solvent evaporation technique is a widely used and effective method for growing single crystals of organic salts, including anilinium toluenesulphonate and its analogues. researchgate.netepa.govnih.govresearchgate.net This method involves dissolving the synthesized salt in a suitable solvent to create a saturated or near-saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over a period of days or weeks. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent nucleation and crystal growth.

The choice of solvent is a critical parameter in this method. A solvent in which the compound is moderately soluble is often ideal. umass.edu If the compound is too soluble, it may not crystallize, and if it is not soluble enough, only small crystals may form. Ethanol has been reported as a suitable solvent for growing crystals of 4-methylanilinium p-toluenesulphonate and p-toluidine (B81030) p-toluenesulphonate by slow evaporation at room temperature. researchgate.netepa.govresearchgate.net

To achieve high-quality crystals, it is important to control the rate of evaporation. This can be done by adjusting the opening of the container. A slower evaporation rate generally leads to fewer nucleation sites and the growth of larger, more well-defined crystals. It is also crucial to keep the crystallizing solution in a vibration-free environment to avoid the formation of multiple small crystals. umass.edu

| Parameter | Condition | Effect on Crystal Growth |

|---|---|---|

| Solvent Choice | Moderate solubility of the salt (e.g., ethanol). researchgate.netepa.govresearchgate.net | Allows for controlled supersaturation upon evaporation. |

| Evaporation Rate | Slow (days to weeks). | Promotes the growth of larger, higher quality crystals. umass.edu |

| Temperature | Constant, ambient temperature. | Ensures stable solubility and growth conditions. |

| Environment | Vibration-free. umass.edu | Minimizes secondary nucleation, leading to fewer, larger crystals. |

Solution Growth Methods for Anilinium Toluenesulphonate Single Crystals

The synthesis of high-quality single crystals of anilinium toluenesulphonate and its analogues is predominantly achieved through solution growth techniques. These methods are favored for their simplicity and effectiveness in producing large, optically transparent crystals suitable for various analyses and applications. The most common approaches are the slow evaporation and slow cooling methods.

The slow evaporation solution growth technique is a widely practiced and successful method for growing single crystals of organic materials, including anilinium toluenesulphonate derivatives. The process begins with the preparation of a saturated or nearly saturated solution of the synthesized compound in a suitable solvent at a constant temperature, often ambient room temperature. This solution is then filtered to remove any particulate impurities that could act as unwanted nucleation sites. The clear solution is placed in a clean container, which is loosely covered to allow the solvent to evaporate slowly and controllably over a period of days to weeks. As the solvent evaporates, the concentration of the solute gradually increases, leading to a state of supersaturation, which drives the nucleation and subsequent growth of crystals. The rate of evaporation can be controlled by adjusting the aperture of the container's opening, for instance, by covering it with perforated foil. For many anilinium toluenesulphonate analogues, solvents like methanol and ethanol have been successfully employed.

An alternative technique is the slow cooling method. In this approach, a saturated solution is prepared at an elevated temperature, and then allowed to cool down slowly. As the temperature decreases, the solubility of the compound also decreases, creating the necessary supersaturation for crystal growth. The solution can be placed in a heat bath, such as a Dewar with hot water, to ensure a gradual and controlled cooling rate, which is crucial for obtaining high-quality crystals.

The selection of the solvent is a critical parameter in solution growth. An ideal solvent should exhibit moderate solubility for the compound and have a relatively low boiling point for the slow evaporation method. For growing crystals of anilinium toluenesulphonate and its derivatives, various polar solvents have been utilized effectively.

| Compound | Solvent | Growth Method | Reference |

|---|---|---|---|

| 3-Hydroxyanilinium p-toluenesulphonate | Methanol | Slow Evaporation | |

| p-Toluidine p-toluenesulphonate (PTPT) | Ethanol | Slow Evaporation | |

| 2-Amino-4-picolinium toluene (B28343) sulfonate (2A4PTS) | Water | Slow Evaporation | |

| L-alaninium p-toluenesulfonate (LAPT) | - | Slow Evaporation | |

| 4-Methylanilinium p-toluenesulfonate | Ethanol | Slow Evaporation | |

| 3-carboxyl anilinium p-toluene sulfonate | - | Slow Evaporation |

Control of Crystal Morphology and Size

The external shape (morphology) and size of crystals are critical properties that can influence their physical and chemical characteristics. The final morphology of a crystal is determined by the relative growth rates of its different crystallographic faces; slower-growing faces become more prominent in the final crystal shape. Several experimental parameters can be manipulated during the solution growth process to control these aspects.

The primary factors influencing crystal morphology and size are the conditions of the growth environment. These include the level of supersaturation, the choice of solvent, the operating temperature, and the rate of cooling or solvent evaporation. A slower crystallization process, achieved through very slow evaporation or cooling, generally yields larger and higher-quality crystals by limiting the number of nucleation sites.

Supersaturation: This is the primary driving force for crystallization. A low level of supersaturation is essential for growing large, well-defined crystals. If supersaturation is too high, it can lead to rapid, uncontrolled nucleation, resulting in a large number of small or poorly formed crystals.

Solvent: The solvent plays a crucial role by influencing the solubility of the compound and through interactions at the crystal-solution interface. Different solvents can alter the relative growth rates of different crystal faces, thereby changing the crystal's habit. The use of binary or tertiary solvent systems can also be employed to modify morphology.

Temperature: Temperature affects both the solubility of the solute and the kinetics of crystal growth. In anti-solvent crystallization, higher temperatures can sometimes be more conducive to crystal growth. Maintaining a stable temperature is critical to prevent unwanted fluctuations in supersaturation.

| Parameter | Effect on Crystal Growth | Typical Control Strategy |

|---|---|---|

| Supersaturation | High supersaturation leads to rapid nucleation and small crystals; low supersaturation favors growth of larger crystals. | Control solvent evaporation rate; control cooling rate. |

| Solvent | Affects solubility and can selectively interact with crystal faces, altering their growth rates and the final morphology. | Systematic selection of single or mixed solvent systems. |

| Temperature | Influences solubility and growth kinetics. Stable temperatures are crucial for steady growth. | Use of constant temperature baths or controlled cooling profiles. |

| Evaporation/Cooling Rate | Slower rates generally produce fewer nuclei, leading to larger and more perfect crystals. | Adjusting the container opening; using programmable cooling baths. |

Synthesis of Substituted Anilinium Toluenesulphonate Derivatives

The synthesis of substituted anilinium toluenesulphonate derivatives generally follows a straightforward two-step process. First, the aniline molecule is functionalized with the desired substituent(s). Second, the resulting substituted aniline is reacted with p-toluenesulfonic acid in an acid-base reaction to form the anilinium salt.

Strategies for Functional Group Incorporation in Anilinium Moieties

The primary strategy for synthesizing a diverse range of anilinium toluenesulphonate derivatives is to begin with a pre-functionalized aniline precursor. Aniline and its derivatives are versatile chemical building blocks that can undergo a wide variety of reactions, allowing for the introduction of numerous functional groups onto the aromatic ring or the amino group. Once the desired substituted aniline is synthesized and purified, it can be directly used for the salt formation step. This modular approach allows for the systematic modification of the anilinium cation's structure to tune the final properties of the salt crystal.

Synthesis of Halogenated Anilinium Toluenesulphonates

To prepare halogenated anilinium toluenesulphonates, a halogenated aniline is required as the starting material. The synthesis of halogenated anilines can be achieved through various methods. One modern approach allows for the regioselective monohalogenation of electron-rich anilines. This involves the temporary oxidation of an N,N-dialkylaniline to its corresponding N-oxide. Treatment of this N-oxide intermediate with thionyl bromide (SOBr₂) or thionyl chloride (SOCl₂) at low temperatures can lead to selective para-bromination or ortho-chlorination, respectively. The resulting halogenated aniline can then be reacted with p-toluenesulfonic acid to yield the target halogenated anilinium toluenesulphonate.

Synthesis of Alkylated Anilinium Toluenesulphonates

The synthesis of N-alkylated anilinium toluenesulphonates begins with the preparation of an N-alkylated aniline. Aniline can be alkylated using various alkylating agents. One relevant method involves using an alkyl p-toluenesulfonate as the alkylating reagent. In a typical procedure, aniline or a substituted aniline is reacted with the alkyl p-toluenesulfonate under basic conditions, often in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide, to facilitate the reaction between the aqueous and organic phases. Heating the mixture drives the N-alkylation reaction to completion. The resulting N-alkylated aniline can be isolated and subsequently protonated with p-toluenesulfonic acid to form the desired alkylated anilinium toluenesulphonate.

Synthesis of Nitro-Substituted Anilinium Toluenesulphonates

For the synthesis of nitro-substituted anilinium toluenesulphonates, a nitroaniline is used as the precursor. There are several established routes to synthesize nitroanilines. One method involves the direct nitration of an aniline derivative. For example, a substituted aniline can be reacted with a nitrite, such as sodium nitrite, in a suitable solvent and in the presence of an oxidizing agent to introduce a nitro group onto the aromatic ring. This method avoids the use of strong acids.

Alternatively, nitroanilines can be prepared via the chemoselective reduction of a dinitroaromatic compound. For instance, the hydrogenation of a dinitrobenzene derivative using specific catalysts, such as supported gold nanoparticles, can selectively reduce one nitro group to an amino group, yielding a nitroaniline. This method is highly selective and proceeds under H₂ pressure. The synthesized nitroaniline is then available for salt formation with p-toluenesulfonic acid.

Synthesis of Hydroxy-Substituted Anilinium Toluenesulphonates

The synthesis of hydroxy-substituted anilinium p-toluenesulphonates is typically achieved through a direct acid-base reaction. A representative example is the preparation of 3-Hydroxyanilinium p-toluenesulfonate. This synthesis involves combining equimolar amounts of 3-aminophenol (B1664112) and 4-toluenesulfonic acid in a suitable solvent, such as methanol. The resulting solution is filtered and then allowed to undergo slow evaporation at room temperature. Over a period of approximately two weeks, this method yields block-like, colorless crystals of the desired salt, which are suitable for X-ray diffraction analysis. taylorandfrancis.com The crystal structure of 3-Hydroxyanilinium p-toluenesulfonate reveals that the aminophenol molecule is protonated, forming the hydroxyanilinium cation, while the 4-toluenesulfonic acid deprotonates to form the toluenesulfonate (B8598656) anion. taylorandfrancis.com The stability of the crystal packing is maintained by extensive intermolecular hydrogen bonds. taylorandfrancis.com

| Reactants | Solvent | Method | Outcome | Duration |

| 3-Aminophenol | Methanol | Slow evaporation | Colorless, block-like crystals | ~2 weeks |

| 4-Toluenesulfonic acid |

Synthesis of Carboxyl-Substituted Anilinium Toluenesulphonates

The preparation of carboxyl-substituted anilinium p-toluenesulphonates follows a similar acid-base reaction principle. While specific isolation of a simple salt like 4-carboxyanilinium p-toluenesulfonate is not extensively detailed, its formation is a key step in related polymer chemistry. For instance, in the synthesis of copolymers, anthranilic acid (2-aminobenzoic acid) is polymerized with aniline using p-toluenesulfonic acid (TSA) as a dopant. researchgate.net This process inherently involves the protonation of the amino group of the anthranilic acid by the strong acid (TSA) to form the corresponding anilinium salt in situ before polymerization.

The general protocol can be inferred from standard salt formation procedures. It involves dissolving a carboxyl-substituted aniline, such as aminobenzoic acid, in a solvent like ethanol and adding a stoichiometric amount of p-toluenesulfonic acid. The resulting anilinium salt can then be isolated by precipitation or slow evaporation of the solvent.

| Reactant A (Base) | Reactant B (Acid) | Inferred Solvent | General Method | Product |

| Aminobenzoic Acid (e.g., Anthranilic Acid) | p-Toluenesulfonic Acid | Ethanol or Methanol | Acid-base reaction, followed by crystallization/precipitation | Carboxyl-substituted anilinium p-toluenesulfonate |

Resinous or Polymeric Anilinium Toluenesulphonate Hybrid Preparation

Aniline-Terephthalaldehyde Resin p-Toluenesulfonate (ATRT) Synthesis

Aniline-Terephthalaldehyde Resin p-Toluenesulfonate (ATRT) is a polymeric solid acid catalyst. researchgate.net Its preparation is a straightforward one-step process. The synthesis is carried out by reacting aniline with terephthalaldehyde (B141574) in the presence of p-toluenesulfonic acid. researchgate.net The reaction mixture, typically in an ethanol solvent, is heated at approximately 75°C for 24 hours. researchgate.net The resulting product is a solid material that can be easily handled. ATRT is noted for being a nonhygroscopic, reusable, and efficient mild polymeric solid acid. nih.gov

| Component | Molar Equivalence | Solvent | Temperature | Time | Product Description |

| Aniline | 1.0 | Ethanol | 75°C | 24 h | Polymeric solid acid salt (ATRT) |

| Terephthalaldehyde | 1.25 | ||||

| p-Toluenesulfonic acid | 1.0 |

Controlled Doping Levels for Polymer Systems

In the context of conducting polymers, such as polyaniline, p-toluenesulfonic acid (p-TSA) acts as a crucial dopant. The process of doping involves the introduction of p-TSA into the polymer matrix, which increases the material's electrical conductivity. The level of conductivity in these polymer systems is directly related to the concentration of the dopant. Therefore, by carefully controlling the amount of anilinium toluenesulphonate or by introducing p-TSA to a pre-formed polymer, the doping level can be precisely managed. This control allows for the tuning of the polymer's electronic properties for specific applications. For instance, chemical doping of plasma-polymerized aniline thin films with p-toluene sulphonic acid has been shown to increase their electrical conductivity by several orders of magnitude.

Advanced Structural Elucidation and Supramolecular Assembly of Anilinium Toluenesulphonate

X-ray Diffraction Analysis

Powder X-ray Diffraction Applications in Anilinium Toluenesulphonate Research

Powder X-ray diffraction (PXRD) is a fundamental technique in the solid-state characterization of crystalline materials like anilinium toluenesulphonate. Its applications in the research of this compound are multifaceted, providing crucial information on phase purity, crystal structure, and material identification.

The PXRD pattern of a synthesized anilinium toluenesulphonate sample serves as a unique fingerprint, allowing for confirmation of its identity by comparison with patterns calculated from single-crystal X-ray diffraction data or those of known related structures. For instance, the analysis of PXRD patterns has been instrumental in confirming the crystal system and space group of similar organic salts, such as p-nitroanilinium p-toluenesulphonate, which crystallizes in a monoclinic system with a P21/n space group. researchgate.net This comparative analysis is vital for ensuring the correct polymorphic form has been synthesized, as different crystalline arrangements can exhibit distinct physical properties.

Furthermore, PXRD is employed to assess the phase purity of bulk samples of anilinium toluenesulphonate. The presence of sharp, well-defined peaks in the diffractogram is indicative of a highly crystalline material. Conversely, the appearance of additional, unexpected peaks would suggest the presence of impurities or different crystalline phases. This is a critical quality control step in the synthesis and characterization process. The technique has been successfully used to identify various crystal planes in related compounds like p-toluidine (B81030) p-toluenesulfonate. researchgate.net

In more advanced applications, high-resolution synchrotron PXRD can be utilized for the ab initio structure determination of anilinium toluenesulphonate if single crystals are not readily obtainable. nih.gov This involves indexing the powder pattern to determine the unit cell parameters, followed by structure solution and refinement using methods like the Rietveld method. nih.gov This powerful capability ensures that detailed structural information can be obtained even from microcrystalline powder samples.

Intermolecular Interaction Analysis in Anilinium Toluenesulphonate Crystal Packing

The stability and three-dimensional architecture of the anilinium toluenesulphonate crystal are governed by a complex network of intermolecular interactions. These non-covalent forces, ranging from strong hydrogen bonds to weaker van der Waals forces, collectively determine the crystal packing arrangement.

The primary interactions responsible for the supramolecular assembly in anilinium toluenesulphonate are classical hydrogen bonds. The anilinium cation (C₆H₅NH₃⁺) acts as a hydrogen bond donor through its -NH₃⁺ group, while the toluenesulphonate anion (CH₃C₆H₄SO₃⁻) serves as an acceptor via its sulfonate oxygen atoms. This results in the formation of robust N—H⋯O hydrogen bonds. In analogous structures, such as anilinium hydrogen sulfate (B86663), all hydrogen atoms attached to the nitrogen are involved in forming these crucial linkages. nih.gov These interactions are characterized by their directionality and strength, creating specific motifs and extending the structure into one-, two-, or three-dimensional networks. researchgate.netnih.gov

Interactive Data Table: Representative Hydrogen Bond Geometries

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| N—H···O | ~0.90 | ~1.8-2.2 | ~2.7-3.1 | ~150-180 |

| O—H···O | ~0.82 | ~1.8-1.9 | ~2.6-2.7 | ~160-175 |

Note: The values presented are typical ranges observed in similar organic salts and may vary for anilinium toluenesulphonate.

In addition to classical hydrogen bonds, weaker, non-classical hydrogen bonds also contribute to the stability of the crystal lattice. C—H⋯O interactions, where a carbon-bound hydrogen atom from either the anilinium or toluenesulphonate ring interacts with an oxygen atom of the sulfonate group, are frequently observed. researchgate.netnih.gov Though individually weaker than N—H⋯O bonds, the cumulative effect of multiple C—H⋯O interactions can be significant in dictating the final crystal packing.

Interactions of the C—H⋯S type, involving a hydrogen atom and the sulfur atom of the sulfonate group, are also plausible. While less common and generally weaker than C—H⋯O interactions, they can provide additional stabilization to the crystal structure. The presence and significance of these weaker interactions are often elucidated through detailed crystallographic analysis and computational studies. nih.gov

The aromatic rings of the anilinium and toluenesulphonate ions provide opportunities for π-π stacking interactions. These interactions arise from the electrostatic and dispersion forces between the electron-rich π-systems of the aromatic rings. purdue.edunih.gov The geometry of these interactions can vary, with common arrangements including parallel-displaced and T-shaped (edge-to-face) orientations. wikipedia.org In related structures like 4-nitroanilinium p-toluenesulphonate, π-π stacking is observed with centroid-centroid distances around 3.74 Å. nih.gov The relative orientation of the aromatic rings, described by the dihedral angle between them, is a crucial parameter in defining the nature and strength of these interactions. nih.govnih.gov

Hirshfeld Surface Analysis and 2D Fingerprint Mapping

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com By mapping properties such as the normalized contact distance (dnorm) onto the surface, regions of close intermolecular contacts can be identified. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions, such as strong hydrogen bonds. nih.gov

Crystal Engineering Principles and Supramolecular Synthons in Anilinium Toluenesulphonate Systems

Crystal engineering is the rational design of functional solids based on an understanding of intermolecular interactions. ias.ac.in A core concept in this field is the supramolecular synthon , which is a robust structural unit formed by specific and reliable intermolecular interactions that can be used to construct larger, desired supramolecular architectures. ias.ac.inroutledge.com

In the anilinium toluenesulphonate system, the primary supramolecular synthon is formed by the strong, charge-assisted hydrogen bonds between the anilinium cation (hydrogen bond donor) and the toluenesulphonate anion (hydrogen bond acceptor). The three protons of the -NH3+ group interact with the oxygen atoms of the -SO3- group, creating a highly directional and stable linkage that serves as the fundamental building block for the extended crystal structure.

The directional nature of the N-H···O hydrogen bonds is instrumental in assembling the anilinium and toluenesulphonate ions into predictable, extended motifs. The primary interaction between the ammonium (B1175870) group of the cation and the sulfonate group of the anion links the ions into infinite one-dimensional (1D) chains . nih.gov In the crystal structure of the related compound 4-methyl-anilinium p-toluenesulfonate, these strong N-H···O hydrogen bonds explicitly link the cations and anions into chains. nih.gov

These primary 1D chains are not isolated but are further organized into more complex architectures. Weaker, secondary interactions, such as C-H···O hydrogen bonds involving the aromatic C-H groups and the sulfonate oxygen atoms, act as cross-links between adjacent chains. This leads to the formation of well-defined two-dimensional (2D) networks or sheets. researchgate.netresearchgate.net The resulting structure is a supramolecular grid where the 1D chains are held together in a planar or corrugated arrangement. researchgate.netresearchgate.net

The final step in the crystal's self-assembly is the packing of the 2D networks to form a stable three-dimensional (3D) framework . This hierarchical assembly is typically guided by even weaker and less directional forces. The aromatic rings of the anilinium and toluenesulphonate ions play a crucial role in this stage.

Interactions such as π-π stacking between the phenyl rings of adjacent sheets and C-H···π interactions contribute to the cohesion of the 3D structure. nih.gov In many toluenesulphonate salts, these interactions bridge the 2D supramolecular networks, leading to the development of a robust 3D packing arrangement. researchgate.netnih.gov The combination of strong, directional hydrogen bonds forming 1D and 2D motifs, followed by weaker stacking interactions that assemble these motifs into a 3D framework, is a hallmark of crystal engineering in organic salts. nih.govnih.gov

Spectroscopic Characterization for Molecular Structure and Electronic Transitions of Anilinium Toluenesulphonate

Vibrational Spectroscopy

Vibrational spectroscopy explores the quantized vibrational states of a molecule. By analyzing the interaction of infrared radiation or inelastic light scattering with the anilinium toluenesulphonate molecule, specific functional groups and vibrational modes can be identified, offering a detailed fingerprint of its molecular structure.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a compound. The absorption of infrared radiation causes molecular vibrations, and the specific frequencies at which these absorptions occur are characteristic of particular bonds and functional groups.

In derivatives of anilinium toluenesulphonate, such as 4-methylanilinium p-toluenesulphonate (4-MAPS) and 3-carboxyl anilinium p-toluenesulfonate, FT-IR spectra confirm the presence of the key functional groups of both the anilinium cation and the toluenesulphonate anion. epa.govnih.gov The protonation of the amino group (–NH2) of aniline (B41778) to form the anilinium group (–NH3+) is a key feature confirmed by this analysis.

Characteristic vibrational bands are observed that correspond to the stretching and bending modes of N-H, C-N, S=O, S-O, and C-H bonds. For instance, the asymmetric and symmetric stretching vibrations of the –NH3+ group are typically observed in the high-frequency region of the spectrum. The presence of strong absorption bands associated with the sulfonate group (SO3) unequivocally confirms the structure of the toluenesulphonate anion.

Table 1: Selected FT-IR Vibrational Frequencies and Assignments for Anilinium Toluenesulphonate Derivatives

| Wavenumber (cm⁻¹) | Assignment | Functional Group | Reference |

| ~3400 - 3000 | N-H Stretching | Anilinium (-NH3+) | epa.govnih.gov |

| ~3000 - 2800 | C-H Stretching (Aromatic/Methyl) | Anilinium & Toluenesulphonate | epa.govnih.gov |

| ~1620 | N-H Bending (Scissoring) | Anilinium (-NH3+) | researchgate.net |

| ~1600 - 1450 | C=C Stretching (Aromatic Ring) | Anilinium & Toluenesulphonate | researchgate.net |

| ~1200 - 1120 | S=O Asymmetric Stretching | Toluenesulphonate (-SO3) | researchgate.net |

| ~1030 | S=O Symmetric Stretching | Toluenesulphonate (-SO3) | researchgate.net |

| ~1010 | S-O Stretching | Toluenesulphonate (-SO3) | researchgate.net |

| ~820 | C-H Bending (Aromatic Out-of-plane) | Toluenesulphonate | epa.gov |

Note: The exact positions of the peaks can vary slightly depending on the specific derivative and the crystalline environment.

Raman spectroscopy serves as a complementary technique to FT-IR for analyzing the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light, usually from a laser source. While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule, often providing stronger signals for symmetric vibrations and non-polar functional groups.

For a related compound, anilinium sulfate (B86663), FT-Raman spectra have been recorded to analyze its vibrational structure. scispace.com The spectra typically show prominent bands corresponding to the ring vibrations of the anilinium cation and the vibrations of the sulfate anion. scispace.com For anilinium toluenesulphonate, one would expect to observe characteristic Raman shifts for the aromatic rings of both the cation and the anion, as well as distinct signals from the –NH3+ and –SO3 functional groups. The C-C stretching modes within the benzene (B151609) rings and the symmetric stretching of the sulfonate group are expected to be particularly Raman active.

To achieve a more precise assignment of the observed vibrational bands in FT-IR and Raman spectra, experimental data are often correlated with theoretical calculations based on quantum chemistry. Methods like Density Functional Theory (DFT) are used to compute the optimized molecular geometry and predict the vibrational frequencies and intensities.

For anilinium sulfate, vibrational wavenumbers have been computed and compared with experimental FT-IR and FT-Raman data. scispace.com This comparison allows for a detailed and unambiguous assignment of the fundamental vibrational modes of the molecule. A similar theoretical approach for anilinium toluenesulphonate would involve modeling the ionic complex, calculating its vibrational frequencies, and scaling the calculated values to correct for approximations in the theoretical model and anharmonicity. This correlative analysis provides a deeper understanding of the molecule's force fields and the nature of its interatomic bonds.

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic structure of molecules by observing the transitions between different electronic energy levels, which occur upon the absorption of ultraviolet (UV) or visible (Vis) light.

UV-Vis absorption spectroscopy provides valuable information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like HOMO - Highest Occupied Molecular Orbital) to higher energy ones (like LUMO - Lowest Unoccupied Molecular Orbital).

For organic compounds containing aromatic rings, such as anilinium toluenesulphonate, the primary electronic transitions are typically π → π* transitions associated with the conjugated π-electron system of the benzene rings. The UV-Vis spectrum of p-toluidine (B81030) p-toluenesulfonate, a closely related material, shows an absorption peak corresponding to these transitions. researchgate.net The anilinium cation itself contributes to the absorption profile in the UV region. The spectrum of anilinium toluenesulphonate and its derivatives generally exhibits strong absorption in the UV range, which is characteristic of the electronic systems of the constituent ions. epa.govnih.gov

The optical transparency window is a crucial property for materials intended for optical applications, such as nonlinear optics. This window represents the range of wavelengths where the material has minimal absorption and is therefore transparent. The lower limit of this window is defined by the lower cut-off wavelength (λ_cutoff), which corresponds to the onset of fundamental electronic absorption.

UV-Vis-NIR (Near-Infrared) spectral analysis is used to determine this transparency range. For new organic NLO materials like 4-methylanilinium p-toluenesulfonate and p-toluidine p-toluenesulfonate, the lower cut-off wavelength is a key parameter. Studies on these crystals show that they possess a wide transparency window in the visible and near-infrared regions, a desirable feature for frequency conversion applications. epa.govresearchgate.net The lower cut-off wavelength for these related compounds is found to be in the ultraviolet region, typically below 300 nm. For instance, p-toluidine p-toluenesulfonate has a UV cut-off wavelength at 295 nm. researchgate.net This indicates that the material is transparent to light throughout the entire visible spectrum, making it suitable for applications involving visible light lasers.

Table 2: Optical Properties of Anilinium Toluenesulphonate Derivatives

| Compound | Lower Cut-off Wavelength (nm) | Transparency Region | Reference |

| p-Toluidine p-Toluenesulfonate | 295 | Visible and NIR (>295 nm) | researchgate.net |

| 3-Carboxyl anilinium p-toluenesulfonate | Not specified | Good transparency in Vis-NIR | nih.gov |

| 4-Methylanilinium p-toluenesulfonate | Not specified | Good transparency in Vis-NIR | epa.gov |

Photoluminescence Investigations and Luminous Characteristics

Photoluminescence spectroscopy is a powerful non-destructive technique used to investigate the electronic structure and excited-state properties of materials. While detailed photoluminescence studies specifically on anilinium toluenesulphonate are not extensively reported in the literature, insights can be drawn from related organic compounds.

Generally, the photoluminescent properties of such organic salts are influenced by the electronic transitions within the constituent aromatic ions, namely the anilinium cation and the toluenesulphonate anion. The presence of π-conjugated systems in both ions suggests the possibility of luminescence upon excitation with appropriate energy.

For instance, studies on similar organic nonlinear optical crystals, such as 4-methylanilinium p-toluenesulfonate, have utilized photoluminescence spectroscopy to explore their efficacy for device applications. epa.gov In the case of anilinium toluenesulphonate, any observed luminescence would likely originate from π-π* transitions within the benzene rings of the cation and anion. The specific emission and excitation wavelengths, quantum yield, and luminescence lifetime would be dependent on the molecular geometry, the nature of the intermolecular interactions (such as hydrogen bonding between the anilinium cation and the sulfonate group of the anion), and the rigidity of the crystal lattice.

Further experimental investigations are required to fully characterize the luminous properties of anilinium toluenesulphonate, which would provide valuable information on its potential for optoelectronic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom in a molecule.

In the ¹H NMR spectrum of anilinium toluenesulphonate, the chemical shifts of the protons are influenced by the electron density of their local environment. The formation of the anilinium cation (C₆H₅NH₃⁺) from aniline (C₆H₅NH₂) leads to a downfield shift of the aromatic protons due to the electron-withdrawing effect of the positively charged -NH₃⁺ group. Similarly, the protons of the toluenesulphonate anion (CH₃C₆H₄SO₃⁻) will exhibit characteristic chemical shifts.

The expected ¹H NMR signals for anilinium toluenesulphonate are summarized in the table below. The chemical shifts are approximate and can vary depending on the solvent and concentration.

| Proton | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl protons (-CH₃) of toluenesulphonate | 2.3 - 2.4 | Singlet | 3H |

| Aromatic protons of anilinium | 7.2 - 7.6 | Multiplet | 5H |

| Aromatic protons of toluenesulphonate (ortho to -SO₃⁻) | 7.5 - 7.8 | Doublet | 2H |

| Aromatic protons of toluenesulphonate (meta to -SO₃⁻) | 7.1 - 7.3 | Doublet | 2H |

| Ammonium (B1175870) protons (-NH₃⁺) of anilinium | Variable (broad singlet) | Broad Singlet | 3H |

This table is interactive. You can sort the data by clicking on the column headers.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Similar to ¹H NMR, the chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms. The quaternization of the nitrogen atom in aniline to form the anilinium ion results in changes in the chemical shifts of the aromatic carbons.

The anticipated ¹³C NMR chemical shifts for anilinium toluenesulphonate are presented in the following table. These values are estimations based on the known spectra of the constituent ions.

| Carbon | Approximate Chemical Shift (δ, ppm) |

| Methyl carbon (-CH₃) of toluenesulphonate | ~21 |

| Aromatic carbons of anilinium (C₂, C₆) | ~130 |

| Aromatic carbons of anilinium (C₃, C₅) | ~129 |

| Aromatic carbon of anilinium (C₄) | ~122 |

| Aromatic carbon of anilinium (C₁) | ~145 |

| Aromatic carbons of toluenesulphonate (C₂', C₆') | ~128 |

| Aromatic carbons of toluenesulphonate (C₃', C₅') | ~125 |

| Aromatic carbon of toluenesulphonate (C₄') | ~141 |

| Aromatic carbon of toluenesulphonate (C₁') | ~138 |

This table is interactive. You can sort the data by clicking on the column headers.

The detailed analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous confirmation of the formation of the anilinium toluenesulphonate salt and provides valuable insights into its molecular structure.

Catalytic Applications and Mechanistic Investigations of Anilinium Toluenesulphonate

Anilinium Toluenesulphonate as a Brønsted Acid Catalyst

Anilinium toluenesulphonate and its derivatives have emerged as effective Brønsted acid catalysts in a variety of organic transformations. The catalytic activity stems from the protonated aniline (B41778) moiety, which can donate a proton to activate substrates, thereby facilitating nucleophilic attack. The toluenesulphonate counter-ion is a non-coordinating anion, which allows the anilinium cation to act as the primary catalytic species. This section will delve into the specific applications of these catalysts in esterification, epoxide ring-opening, and other key organic reactions.

Esterification Reactions Catalyzed by Anilinium Toluenesulphonate Derivatives

Anilinium toluenesulphonate derivatives have proven to be highly active and selective catalysts for esterification reactions. These catalysts facilitate the condensation of carboxylic acids and alcohols under mild conditions, often without the need for the removal of water, which is a significant advantage over many traditional acid catalysts.

Research has demonstrated that modifications to the aniline ring can significantly enhance the catalytic efficiency and selectivity of anilinium toluenesulphonate catalysts. For instance, the introduction of electron-withdrawing groups, such as nitro groups, increases the acidity of the anilinium proton, leading to enhanced catalytic activity.

A study investigating a series of anilinium salts found that N-butyl-2,4-dinitro-anilinium p-toluenesulphonate exhibited superior catalytic activity in the esterification of 4-phenylbutanoic acid with 1-octanol, achieving a >99% yield. nih.gov This high efficiency is attributed to the enhanced Brønsted acidity conferred by the nitro groups and the hydrophobic environment provided by the aromatic rings and alkyl chains, which favors the esterification equilibrium. nih.gov

The selectivity of these catalysts has also been a key area of investigation. N-butyl-2,4-dinitro-anilinium p-toluenesulphonate has been shown to be highly selective for the esterification of carboxylic acids and alcohols, even at ambient temperatures. nih.gov This selectivity is crucial for the synthesis of complex molecules with multiple functional groups.

A related class of catalysts, lipid-modified pyridinium p-toluenesulphonates, has also been studied, providing insights into the factors governing catalyst performance. While pyridinium p-toluenesulphonate (PPTS) itself is a relatively weak catalyst, the introduction of a lipid chain and a nitro group significantly improves its activity and selectivity in suppressing side reactions like the elimination of water from alcohols. nih.govnih.gov For example, 2-oleamido-5-nitro-pyridinium p-toluenesulphonate has been used to catalyze a wide range of esterification reactions with yields up to 99%. nih.govnih.gov

Table 1: Catalytic Activity of Various Anilinium and Pyridinium p-Toluenesulphonate Derivatives in the Esterification of 4-Phenylbutyric Acid and 1-Octanol

| Catalyst | Yield (%) |

|---|---|

| N-Butyl-2,4-dinitro-anilinium p-toluenesulphonate | >99 |

| Pyridinium p-toluenesulphonate (PPTS) | Low |

| 2-Oleamido-5-nitro-pyridinium p-toluenesulphonate | 99 |

Conditions: Equimolar amounts of carboxylic acid and alcohol, catalyst (1-5 mol%), in isooctane. nih.govnih.gov

The optimization of reaction conditions is critical for maximizing the catalytic performance of anilinium toluenesulphonate derivatives in esterification reactions. Key parameters that have been investigated include catalyst loading, reaction temperature, and solvent.

For N-butyl-2,4-dinitro-anilinium p-toluenesulphonate, it was found that a catalyst loading of 1 mol% is sufficient to promote the condensation of equimolar amounts of carboxylic acids and alcohols under reflux conditions in isooctane. nih.gov The reaction progress is typically monitored by gas chromatography (GC), and the products are isolated and purified by flash chromatography. nih.gov

Temperature also plays a crucial role. While higher temperatures can increase the reaction rate, it has been observed that the selectivity of the catalyst can be improved at lower temperatures. nih.gov This suggests a trade-off between reaction speed and selectivity that needs to be considered for specific applications.

In the case of lipid-modified pyridinium p-toluenesulphonates, reactions are often carried out at room temperature for extended periods (e.g., 72 hours) or at elevated temperatures (e.g., 80 °C) to achieve higher yields in a shorter time. nih.gov The choice of solvent can also influence the reaction outcome, with non-polar solvents like isooctane being commonly used. nih.govnih.gov

Epoxide Ring-Opening Reactions (Alcoholysis, Hydrolysis, Acetolysis)

The ring-opening of epoxides is a fundamental transformation in organic synthesis, providing access to highly functionalized molecules such as β-amino alcohols and diols. rsc.org This reaction can be catalyzed by both Brønsted and Lewis acids. Anilinium toluenesulphonate, as a Brønsted acid, can catalyze the ring-opening of epoxides by protonating the epoxide oxygen, which activates the ring towards nucleophilic attack.

The general mechanism for acid-catalyzed epoxide ring-opening involves the initial protonation of the epoxide oxygen, making the ring more susceptible to nucleophilic attack. youtube.comkhanacademy.orglibretexts.orgyoutube.com The nucleophile then attacks one of the electrophilic carbon atoms of the epoxide, leading to the opening of the ring. youtube.comkhanacademy.orglibretexts.orgyoutube.com In the case of unsymmetrical epoxides, the regioselectivity of the attack is a key consideration. Under acidic conditions, the nucleophile generally attacks the more substituted carbon atom due to the development of a partial positive charge that is better stabilized at that position, resembling an SN1-like transition state. youtube.comkhanacademy.orgyoutube.com

Alcoholysis: In the presence of an alcohol as a nucleophile, the acid-catalyzed ring-opening of an epoxide yields a β-alkoxy alcohol.

Hydrolysis: When water acts as the nucleophile, the reaction leads to the formation of a 1,2-diol.

Acetolysis: Using acetic acid as the nucleophile results in the formation of a β-acetoxy alcohol.

While specific studies detailing the use of anilinium toluenesulphonate for these particular reactions are not prevalent in the provided search results, the established principles of Brønsted acid catalysis strongly suggest its applicability. The anilinium ion would serve as the proton source to activate the epoxide ring for subsequent nucleophilic attack by an alcohol, water, or acetic acid.

Other Organic Transformations Catalyzed by Anilinium Toluenesulphonate Derivatives

Beyond esterification and epoxide ring-opening, anilinium toluenesulphonate and its derivatives can catalyze a range of other important organic transformations.

The protection of alcohols as tetrahydropyranyl (THP) ethers is a common strategy in multi-step organic synthesis due to their stability under various reaction conditions. organic-chemistry.org The formation of THP ethers is typically acid-catalyzed. Pyridinium p-toluenesulphonate (PPTS) is a widely used mild and efficient catalyst for this transformation. chemicalbook.com

Given the structural and chemical similarity between pyridinium p-toluenesulphonate and anilinium toluenesulphonate, the latter is also expected to be an effective catalyst for the tetrahydropyranylation of alcohols. The mechanism involves the protonation of dihydropyran by the anilinium ion, which generates a reactive oxocarbenium ion. The alcohol then acts as a nucleophile, attacking the oxocarbenium ion to form the THP ether. The mild acidity of anilinium toluenesulphonate would be advantageous for substrates that are sensitive to stronger acids.

Deprotection of Ethers (THP, TBDMS)

Anilinium toluenesulphonate, particularly in its polymer-supported form as aniline–terephthalaldehyde (B141574) resin p-toluenesulfonate (ATRT), has been identified as an effective catalyst for the deprotection of tetrahydropyranyl (THP) and tert-butyldimethylsilyl (TBDMS) ethers. researchgate.net This catalytic application is significant in organic synthesis where the protection of hydroxyl groups is a common strategy. The resin-based catalyst demonstrates higher activity compared to pyridinium p-toluenesulfonate (PPTS) for these deprotection reactions. researchgate.net

The deprotection process is typically carried out under mild conditions, highlighting the utility of this catalyst for substrates with sensitive functional groups. researchgate.net The heterogeneous nature of the polymer-supported catalyst simplifies the work-up procedure, as it can be easily separated from the reaction mixture by filtration.

Table 1: Deprotection of THP and TBDMS Ethers Catalyzed by ATRT

| Protected Ether | Deprotection Product | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| Tetrahydropyranyl (THP) ether | Alcohol | ATRT | Methanol (B129727), Room Temperature | High |

| tert-Butyldimethylsilyl (TBDMS) ether | Alcohol | ATRT | Methanol, Room Temperature | High |

This table is generated based on the text describing the high efficiency of ATRT in deprotection reactions.

Acetalization of Carbonyl Compounds

Polymer-supported anilinium toluenesulphonate, such as aniline–terephthalaldehyde resin p-toluenesulfonate (ATRT) and diphenylamine–terephthalaldehyde resin p-toluenesulfonate [DTRT (H)], serve as mild and efficient solid acid catalysts for the acetalization of a variety of aldehydes and ketones. oup.com This method is a valuable tool for the protection of carbonyl groups in organic synthesis. The catalytic activity of these resin salts has been shown to be comparable to or even higher than the commonly used pyridinium p-toluenesulfonate (PPTS) for certain reactions, such as dimethyl acetalization. oup.com

The reactions are typically performed using a catalytic amount of the resin salt, and they proceed efficiently for a range of carbonyl compounds, including α,β-unsaturated ketones and acetophenones, without causing unwanted side reactions like double bond migration. oup.com The solid nature of the catalyst allows for easy separation and potential reuse.

Table 2: Acetalization of Carbonyl Compounds using Aniline-Aldehyde Resin Salts

| Carbonyl Compound | Acetalizing Agent | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| 4-tert-butylcyclohexanone | Ethylene glycol | DTRT (H) | Toluene (B28343), Reflux, 1h | High |

| Undecanal | Ethylene glycol | DTRT (H) | Toluene, Reflux | Good to Excellent |

| p-Chlorobenzaldehyde | Ethylene glycol | DTRT (H) | Toluene, Reflux | Good to Excellent |

| p-Chloroacetophenone | Methyl orthoformate | ATRT | Methanol, Room Temperature, 1.5h | High |

This data is synthesized from findings in a study on the acetalization of carbonyl compounds. oup.com

Friedel-Crafts Reactions (related anilinium salts)

While aniline itself is known to be unsuitable for Friedel-Crafts reactions due to its basic nitrogen atom forming a complex with the Lewis acid catalyst, N-substituted aniline derivatives can participate in such reactions. youtube.comyoutube.com For instance, the Friedel-Crafts acylation of N-p-toluenesulfonylpyrrole, a compound structurally related to anilinium toluenesulphonate, has been investigated. nih.gov In these reactions, the nature of the Lewis acid and the amount used can influence the regioselectivity of the acylation, leading to either the 2- or 3-acyl derivative as the major product. nih.gov

Specifically, when a strong Lewis acid like aluminum chloride (AlCl3) is used in sufficient quantity, the reaction is proposed to proceed through an organoaluminum intermediate, favoring the formation of the 3-acyl product. nih.gov Conversely, the use of weaker Lewis acids tends to yield the 2-isomer as the major product. nih.gov This demonstrates the potential of controlling the outcome of Friedel-Crafts reactions involving aniline derivatives through careful selection of the catalyst.

Role of Anilinium Toluenesulphonate in Polymerization Processes

Chemical Oxidative Polymerization of Aniline using Toluenesulphonic Acid

The chemical oxidative polymerization of aniline is a primary method for synthesizing polyaniline (PANI). In this process, toluenesulphonic acid often plays a crucial role as a dopant, which influences the properties of the resulting polymer. The polymerization is typically initiated by an oxidizing agent, such as ammonium (B1175870) persulfate, in an acidic medium. researchgate.netorientjchem.org The presence of toluenesulphonic acid during polymerization leads to the direct formation of doped, conductive polyaniline.

The reaction mechanism involves the oxidation of aniline monomers to form radical cations, which then couple to form oligomers and eventually the final polymer chain. researchgate.net The entire process, from the initiation by the oxidant to the propagation of the polymer chains, is influenced by the reaction conditions, including the acidity of the medium provided by the toluenesulphonic acid.

Doping of Polyaniline with Toluenesulphonic Acid

Doping of polyaniline with p-toluenesulphonic acid (PTSA) is a key step to impart electrical conductivity to the polymer. researchgate.netresearchgate.net This process involves the protonation of the imine nitrogen atoms in the polyaniline backbone by the acid, which leads to the formation of charge carriers (polarons and bipolarons) and results in the conductive emeraldine (B8112657) salt form of polyaniline (PANI-PTSA). researchgate.net

The level of doping can significantly affect the conductivity and other properties of the polyaniline. Studies have shown that high doping levels can be achieved with sulfonic acids, with some reports indicating that nearly every second nitrogen atom on the PANI backbone is charged. mdpi.com This high degree of doping contributes to the metallic-like conductivity observed in PANI-PTSA films. researchgate.net The use of PTSA as a dopant has been shown to be effective in producing polyaniline with high conductivity, in the range of 1500-4000 S/cm at room temperature. researchgate.net

Catalyst Recovery and Reusability in Polymer-Supported Systems

A significant advantage of using polymer-supported catalysts, such as the aniline-aldehyde resin salts of p-toluenesulfonic acid, is the ease of their recovery and potential for reuse. oup.comrsc.org In liquid-phase reactions, these heterogeneous catalysts can be readily separated from the reaction mixture by simple filtration. mdpi.com

Table 3: Compound Names

| Compound Name | Abbreviation |

|---|---|

| Anilinium toluenesulphonate | - |

| Aniline–terephthalaldehyde resin p-toluenesulfonate | ATRT |

| tert-Butyldimethylsilyl | TBDMS |

| Diphenylamine–terephthalaldehyde resin p-toluenesulfonate | DTRT (H) |

| Polyaniline | PANI |

| p-Toluenesulphonic acid | PTSA |

| Pyridinium p-toluenesulfonate | PPTS |

Reaction Kinetics and Mechanistic Pathways

The study of reaction kinetics and mechanistic pathways is fundamental to understanding and optimizing the catalytic performance of anilinium toluenesulphonate. By systematically investigating the influence of various reaction parameters, researchers can elucidate the step-by-step process through which the catalyst facilitates chemical transformations. This involves determining the rate-limiting step, identifying key intermediates, and characterizing the transition states involved in the catalytic cycle.

Kinetic Order Determinations with Respect to Reactants and Catalyst

A crucial first step in any mechanistic investigation is the determination of the reaction order with respect to each reactant and the catalyst. This is typically achieved by systematically varying the initial concentration of one component while keeping the others in large excess, a condition known as pseudo-order conditions. The rate of the reaction is then monitored, and the relationship between concentration and rate reveals the kinetic order.

For a reaction catalyzed by anilinium toluenesulphonate, the rate law can be expressed as:

Rate = k[Reactant A]x[Reactant B]y[Anilinium toluenesulphonate]z

where 'k' is the rate constant, and 'x', 'y', and 'z' are the reaction orders with respect to Reactant A, Reactant B, and the catalyst, respectively.

In studies of acid-catalyzed reactions involving aniline derivatives, it is common to find that the reaction is first-order with respect to the substrate and the acid catalyst. For instance, in the oxidation of anilines by various reagents, the rate shows a first-order dependence on both the aniline concentration and the concentration of H+ ions. orientjchem.orgscispace.com This is often demonstrated by linear plots of the logarithm of the observed rate constant (log kobs) versus the logarithm of the concentration of the component being varied, which yields a slope corresponding to the order of the reaction. orientjchem.orgscispace.com

Table 1: Hypothetical Kinetic Data for a Reaction Catalyzed by Anilinium Toluenesulphonate

| Experiment | [Substrate] (mol L-1) | [Catalyst] (mol L-1) | Initial Rate (mol L-1 s-1) |

|---|---|---|---|

| 1 | 0.10 | 0.01 | 1.5 x 10-5 |

| 2 | 0.20 | 0.01 | 3.0 x 10-5 |

| 3 | 0.10 | 0.02 | 3.0 x 10-5 |

From the data in Table 1, doubling the substrate concentration while keeping the catalyst concentration constant doubles the initial rate, indicating the reaction is first-order with respect to the substrate. Similarly, doubling the catalyst concentration at a constant substrate concentration doubles the rate, showing a first-order dependence on the catalyst as well.

Influence of Solvent Composition on Reaction Rates

The choice of solvent can significantly impact the rate of a chemical reaction by influencing the stability of reactants, intermediates, and transition states. In catalysis involving ionic species like anilinium toluenesulphonate, the polarity of the solvent is a key factor.

Studies on the oxidation of anilines in binary mixtures of acetic acid and water have shown that the reaction rate increases as the proportion of acetic acid (a less polar solvent than water) increases. orientjchem.org This trend is often analyzed by plotting the logarithm of the rate constant (log k) against the reciprocal of the dielectric constant (1/D) of the solvent mixture. A positive slope from such a plot typically indicates that the reaction involves a cation-dipole interaction in the rate-determining step. orientjchem.org This is because a less polar solvent is less effective at solvating the reactant cation, making it more reactive, while the transition state, which may involve charge dispersion, is less affected.

Table 2: Example of Solvent Effects on Reaction Rate Constant (k)

| Acetic Acid (%) | Water (%) | Dielectric Constant (D) | k (s-1) |

|---|---|---|---|

| 30 | 70 | 58.5 | 2.1 x 10-4 |

| 50 | 50 | 45.7 | 4.5 x 10-4 |

| 70 | 30 | 32.9 | 9.8 x 10-4 |

The data illustrates that as the solvent becomes less polar (decreasing D), the reaction rate increases, consistent with a mechanism where the transition state is less polar than the initial reactants.

Temperature Effects on Reaction Kinetics and Activation Energy Determination

The effect of temperature on reaction rates is described by the Arrhenius equation, which provides a means to calculate the activation energy (Ea) of the reaction. The activation energy is the minimum energy required for a reaction to occur and is a critical parameter for understanding reaction mechanisms.

By measuring the rate constant (k) at several different temperatures, a plot of ln(k) versus 1/T (where T is the absolute temperature in Kelvin) can be constructed. This plot, known as an Arrhenius plot, should be linear with a slope of -Ea/R, where R is the gas constant.

From temperature-dependent studies, other thermodynamic activation parameters such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) can also be determined using the Eyring equation. The entropy of activation is particularly insightful; a negative value suggests a more ordered transition state compared to the reactants, which can imply an associative mechanism where molecules come together in the rate-limiting step. orientjchem.org

Table 3: Rate Constants at Various Temperatures and Calculated Activation Parameters

| Temperature (K) | k (s-1) | Parameter | Value |

|---|---|---|---|

| 298 | 3.2 x 10-4 | Ea | 55.2 kJ mol-1 |

| 303 | 4.5 x 10-4 | ΔH‡ | 52.7 kJ mol-1 |

| 308 | 6.3 x 10-4 | ΔS‡ | -120.5 J K-1 mol-1 |

| 313 | 8.7 x 10-4 | ΔG‡ (at 303 K) | 89.2 kJ mol-1 |

Investigation of Substituent Effects on Catalytic Efficiency (e.g., Hammett Equation Applications)

The electronic effects of substituents on the reactants can provide deep insight into the reaction mechanism, particularly the nature of charge development in the transition state. The Hammett equation is a powerful tool for quantifying these effects in reactions involving substituted benzene (B151609) derivatives. researchgate.net

The equation is given by: log(kX/kH) = ρσ

Here, kX and kH are the rate constants for the substituted and unsubstituted reactants, respectively. The substituent constant (σ) quantifies the electron-donating or electron-withdrawing nature of the substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these electronic effects.

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or a decrease in positive charge) in the transition state. Conversely, a negative ρ value indicates that electron-donating groups accelerate the reaction, implying a buildup of positive charge in the transition state. The magnitude of ρ reflects the extent of this charge development.

Table 4: Hammett Correlation for a Hypothetical Anilinium Toluenesulphonate Catalyzed Reaction

| Substituent (X) on Reactant | σ Value | kX (s-1) |

|---|---|---|

| -OCH3 | -0.27 | 9.5 x 10-4 |

| -CH3 | -0.17 | 6.8 x 10-4 |

| -H | 0.00 | 4.5 x 10-4 |

| -Cl | +0.23 | 2.1 x 10-4 |

| -NO2 | +0.78 | 0.4 x 10-4 |

A plot of log(kX) versus σ for the data in Table 4 would yield a straight line with a negative slope (ρ < 0), indicating that the reaction is favored by electron-donating groups and that a positive charge develops in the transition state relative to the ground state.

Proton Transfer Mechanisms in Catalysis

Anilinium toluenesulphonate is a proton-transfer compound, and its catalytic activity stems from the ability of the anilinium cation to act as a general acid catalyst. nih.gov General acid catalysis involves the transfer of a proton from an acid (other than the protonated solvent) to the substrate in the rate-determining step of the reaction. semanticscholar.orgnih.gov

The mechanism begins with the protonation of a substrate, for example, the carbonyl oxygen of an ester or aldehyde. This protonation makes the substrate more electrophilic and thus more susceptible to attack by a nucleophile.

Substrate + C6H5NH3+ ⇌ [Substrate-H]+ + C6H5NH2

This initial proton transfer is often a rapid equilibrium. The subsequent step, typically the nucleophilic attack on the protonated substrate, is often the rate-limiting step of the reaction. The aniline molecule formed can then act as a proton shuttle or be re-protonated to regenerate the catalyst. This catalytic cycle, facilitated by the reversible transfer of a proton, is a hallmark of many organic reactions. rsc.orgresearchgate.net

Proposed Reaction Intermediates and Transition States

Based on the kinetic and electronic data, a detailed mechanistic pathway, including key intermediates and transition states, can be proposed. For a reaction catalyzed by anilinium toluenesulphonate, the primary intermediate is the protonated substrate.

For example, in an esterification reaction between a carboxylic acid and an alcohol, the anilinium ion would protonate the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, facilitating the attack by the alcohol (the nucleophile).

The transition state for this rate-limiting nucleophilic attack would involve the partial formation of a bond between the alcohol oxygen and the carbonyl carbon, and the partial breaking of the carbonyl π-bond. The ordered nature of such a transition state, where two or more molecules combine, is consistent with a negative entropy of activation (ΔS‡ < 0), as often observed in these types of reactions. orientjchem.org

Following the formation of a tetrahedral intermediate, subsequent proton transfers and the elimination of a water molecule lead to the final ester product and regeneration of the anilinium catalyst. The understanding of these intermediates and transition states is critical for rational catalyst design and reaction optimization.

Molecular Design Principles for Enhanced Catalytic Activity of Anilinium Toluenesulphonate

The catalytic efficacy of anilinium toluenesulphonate, a quintessential Brønsted acid catalyst, is intrinsically linked to its molecular structure. By strategically modifying the anilinium cation and, to a lesser extent, the toluenesulphonate anion, it is possible to fine-tune the catalyst's acidity and steric environment, thereby enhancing its activity and selectivity for a variety of organic transformations. The design principles are primarily centered on modulating the electronic and steric properties of the catalyst.

A fundamental principle in enhancing the catalytic activity of anilinium toluenesulphonate lies in increasing its Brønsted acidity. The acidity of the anilinium cation is directly related to the stability of its conjugate base, aniline. This can be quantified by the pKa of the anilinium ion. Modifications to the aniline ring that stabilize the positive charge on the nitrogen atom will result in a stronger acid.

The electronic nature of substituents on the aromatic ring of the anilinium ion plays a pivotal role in determining the catalyst's Brønsted acidity. Electron-withdrawing groups (EWGs) increase the acidity of the anilinium proton, while electron-donating groups (EDGs) decrease it. This effect can be systematically studied and predicted using the Hammett equation, which provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds.

The Hammett equation is given by:

log(K/K₀) = ρσ

Where:

K is the acid dissociation constant of the substituted anilinium ion.

K₀ is the acid dissociation constant of the unsubstituted anilinium ion.

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent.

A positive ρ value for the dissociation of anilinium ions indicates that the reaction is favored by electron-withdrawing substituents. The magnitude of the ρ value signifies the extent to which the reaction is influenced by these substituents.

The table below illustrates the effect of various substituents on the pKa of the anilinium ion. A lower pKa value corresponds to a stronger Brønsted acid and, consequently, is expected to lead to higher catalytic activity in acid-catalyzed reactions.

While electronic effects are often paramount, the steric environment around the acidic proton can also influence catalytic activity. Bulky substituents on the anilinium ring, particularly in the ortho positions, can hinder the approach of reactants to the catalytic site. This steric hindrance can be either detrimental, by slowing down the reaction rate, or beneficial, by imparting selectivity in reactions with multiple possible products.

For instance, in reactions where regioselectivity is important, a sterically demanding anilinium catalyst might favor the formation of one regioisomer over another due to differential steric interactions in the transition states.

To illustrate the practical implications of these design principles, consider a hypothetical acid-catalyzed esterification reaction. The table below presents plausible research findings on the catalytic performance of various substituted anilinium toluenesulphonates in this reaction.

These hypothetical data demonstrate a clear correlation between the Brønsted acidity of the anilinium catalyst and its catalytic efficiency. Catalysts with stronger acidic protons (lower pKa values) lead to faster reactions and higher yields. This underscores the importance of selecting appropriate substituents to modulate the electronic properties of the anilinium cation for optimal catalytic performance.

Theoretical and Computational Chemistry Studies of Anilinium Toluenesulphonate

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the molecular structure, electronic properties, and vibrational characteristics of crystalline materials like anilinium toluenesulphonate. These computational methods allow for the detailed investigation of molecular properties that can be difficult to probe experimentally. By solving approximations of the Schrödinger equation, these techniques provide insights into the fundamental interactions governing the behavior of the cationic and anionic components of the salt.

Among the most powerful and widely used quantum chemical methods are Density Functional Theory (DFT) and ab initio calculations. Ab initio methods, such as Hartree-Fock (HF), derive their results from first principles without extensive use of experimental data. DFT, a computationally efficient alternative, calculates the electronic structure of a molecule based on its electron density. researchgate.net Functionals like Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) are frequently paired with basis sets such as 6-311++G(d,p) to provide a balance of accuracy and computational cost for studying organic salts. researchgate.netekb.eg These methods are instrumental in predicting molecular geometries, electronic behavior, spectral properties, and various molecular parameters.

DFT and ab initio methods are used to determine the most stable three-dimensional arrangement of atoms in the anilinium cation and the toluenesulphonate anion by finding the minimum energy on the potential energy surface.

The anilinium cation (C₆H₅NH₃⁺) consists of a phenyl ring attached to an ammonium (B1175870) group. Computational studies show that the formation of the anilinium cation leads to a pyramidalization of the amino group. researchgate.net The geometry of the phenyl ring is largely preserved, though minor changes in bond lengths and angles occur due to the protonation of the nitrogen atom. The N-H bonds in the ammonium group are key features, actively participating in hydrogen bonding within the crystal structure.

The p-toluenesulphonate anion (CH₃C₆H₄SO₃⁻) geometry is characterized by the sulfonate group (-SO₃⁻) and a methyl group (-CH₃) attached at the para position of a benzene (B151609) ring. DFT calculations provide detailed information on the S-O, S-C, and C-C bond lengths, as well as the O-S-O bond angles of the sulfonate group, which is the primary site of the negative charge. researchgate.netsigmaaldrich.com The geometry is typically a distorted tetrahedron around the sulfur atom. researchgate.net

Below are representative optimized geometric parameters for the constituent ions, calculated using DFT methods.

Table 1: Calculated Geometric Parameters of Anilinium Cation

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

|---|---|---|

| Bond Length (Å) | C-N | 1.465 |

| N-H | 1.030 | |

| C-C (aromatic avg.) | 1.395 | |

| Bond Angle (°) | C-N-H | 109.5 |

| H-N-H | 109.4 |

Table 2: Calculated Geometric Parameters of p-Toluenesulphonate Anion

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31+G(d,p)) sigmaaldrich.com |

|---|---|---|

| Bond Length (Å) | S-O | 1.487 |

| S-C | 1.789 | |

| C-C (aromatic avg.) | 1.394 | |

| Bond Angle (°) | O-S-O | 113.1 |

| O-S-C | 105.6 |

The electronic properties of anilinium toluenesulphonate are primarily understood through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, known as the HOMO-LUMO energy gap (Egap), is a critical parameter for determining molecular reactivity, chemical stability, and optical properties. nih.govresearchgate.net A smaller gap generally implies higher chemical reactivity and is often associated with enhanced nonlinear optical (NLO) properties. researchgate.net

For anilinium toluenesulphonate, the HOMO is typically localized on the electron-rich p-toluenesulphonate anion, specifically on the oxygen atoms of the sulfonate group. Conversely, the LUMO is centered on the electron-deficient anilinium cation, particularly the aromatic ring. This spatial separation of the FMOs indicates a charge transfer interaction from the anion to the cation upon electronic excitation.